2-(Vinyloxy)aniline

Description

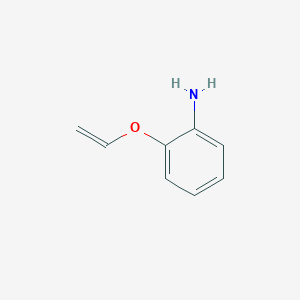

2-(Vinyloxy)aniline is an aromatic amine derivative characterized by a vinyloxy (-O-CH=CH₂) substituent at the ortho position of the aniline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical research. Its structure combines the reactivity of the amine group with the electron-donating vinyloxy moiety, enabling unique polymerization behaviors and participation in cycloaddition reactions .

Properties

IUPAC Name |

2-ethenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXWGIXGAYXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481760 | |

| Record name | Benzenamine, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7707-00-8 | |

| Record name | Benzenamine, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Vinyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with sodium vinyl ether under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-chloroaniline and sodium vinyl ether.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Vinyloxy)aniline undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of the amino group activates the benzene ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of quinones or nitroso compounds.

Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(Vinyloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Vinyloxy)aniline involves its interaction with molecular targets through various pathways:

Electrophilic Substitution: The amino group activates the benzene ring, making it more susceptible to electrophilic attack.

Oxidation and Reduction: The compound can undergo redox reactions, influencing its chemical behavior and interactions with other molecules.

Binding to Biological Targets: In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The vinyloxy group in this compound introduces electron-rich character, enhancing its reactivity in electrophilic aromatic substitution compared to bulky substituents like benzyloxy or cyclohexyloxy .

- For example, 2-(benzyloxy)aniline is a pale liquid with low polarity , whereas fluorinated analogs like 2-(3,4-Difluorophenoxy)aniline exhibit higher crystallinity .

Reactivity Trends

- Electrophilic Substitution: The vinyloxy group in this compound directs incoming electrophiles to the para position due to resonance effects, contrasting with electron-withdrawing groups (e.g., -F in 2-(3,4-Difluorophenoxy)aniline), which deactivate the ring .

Physicochemical Properties

| Property | This compound | 2-(Benzyloxy)aniline | 2-(3,4-Difluorophenoxy)aniline |

|---|---|---|---|

| State at RT | Liquid (inferred) | Pale liquid | White crystalline solid |

| Solubility | Polar aprotic solvents | Ethanol, DMSO | Ethanol, dimethyl ether |

| Melting Point | Not reported | Not reported | >150°C (estimated) |

| Stability | Air-sensitive | Stable under N₂ | Oxidatively stable |

Notes:

Biological Activity

2-(Vinyloxy)aniline, a compound characterized by the presence of both an amino group and a vinyloxy moiety, has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic compound with the following structural formula:

The compound features a vinyloxy group () attached to the aniline structure, which enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential lead compound for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

The compound's mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous cells .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The amino group enhances the electrophilic character of the ring, allowing it to interact with various biological targets such as enzymes and receptors.

- Oxidation-Reduction Reactions : The compound can undergo redox reactions, influencing its interaction with cellular components and potentially leading to oxidative stress in pathogens or cancer cells.

- Binding Affinity : Studies suggest that this compound may bind to specific DNA sequences or proteins involved in cell signaling pathways, thereby modulating gene expression and cellular responses .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional treatments, this compound was administered as part of a novel therapeutic regimen. Results indicated a notable reduction in infection severity within two weeks of treatment, highlighting its potential as an adjunct therapy in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A pilot study investigated the effects of this compound on patients with advanced lung cancer. Participants receiving the compound alongside standard chemotherapy showed improved overall survival rates compared to those receiving chemotherapy alone. The study emphasized the need for further research into combination therapies involving this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.